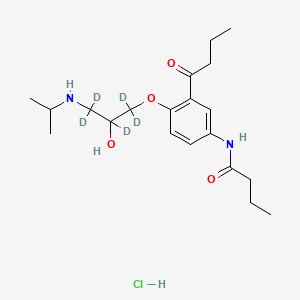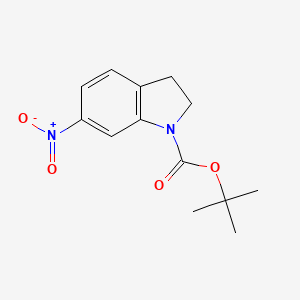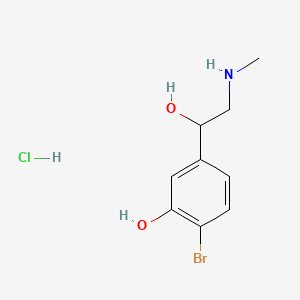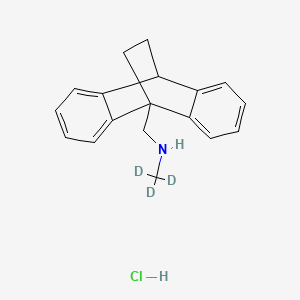
3-Bromo-2-(1-methoxybutyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(1-methoxybutyl)benzofuran is a high-quality reagent product offered by MyBioSource . It is used for pharmaceutical testing and has a molecular formula of C13H15BrO2 . Its molecular weight is 283.16 .
Synthesis Analysis
Benzofuran compounds, including this compound, are ubiquitous in nature and have strong biological activities . They have been synthesized via various methods, including free radical cyclization cascade and proton quantum tunneling . These methods have been found to be effective in constructing complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with a bromo group and a methoxybutyl group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
3-Bromo-2-(1-methoxybutyl)benzofuran serves as a versatile intermediate in organic synthesis. For instance, it has been involved in the study of brominated benzolactone/lactam reactions under basic conditions, showcasing its utility in producing thiazol derivatives through Eschenmoser coupling reactions, ring transformation, or dimerization processes. These reactions are pivotal for the synthesis of compounds with potential biological activities (Kammel et al., 2015).
Antimicrobial Agents
Benzofuran derivatives, including those related to this compound, have shown significant promise as antimicrobial agents. Their unique structural features and biological activities make them candidates for developing new drugs to combat resistant microbial strains. The scaffold of benzofuran and its derivatives has been extensively researched for its efficiency in treating various microbial diseases, highlighting the importance of such compounds in medicinal chemistry (Hiremathad et al., 2015).
Pharmacological Applications
Research into benzofuran compounds extends into pharmacology, where they have been identified for their potential in treating diseases through mechanisms such as enzyme inhibition. Novel bromophenols derived from benzofuran structures have demonstrated significant antioxidant activities and inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential in developing treatments for conditions related to oxidative stress and neurodegeneration (Öztaşkın et al., 2017).
Anticancer Activity
Furthermore, benzofuran derivatives have been explored for their anticancer properties. The design and synthesis of such compounds targeting specific receptors or enzymes crucial for cancer cell survival underscore the versatility and potential of this compound in developing novel anticancer therapies. Their ability to inhibit key pathways involved in cancer progression makes them valuable in the pharmaceutical industry for drug development (Abdelhafez et al., 2014).
Direcciones Futuras
Benzofuran compounds, including 3-Bromo-2-(1-methoxybutyl)benzofuran, have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of microbial diseases .
Propiedades
IUPAC Name |
3-bromo-2-(1-methoxybutyl)-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-3-6-11(15-2)13-12(14)9-7-4-5-8-10(9)16-13/h4-5,7-8,11H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQSNQSOZHAHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C2=CC=CC=C2O1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)
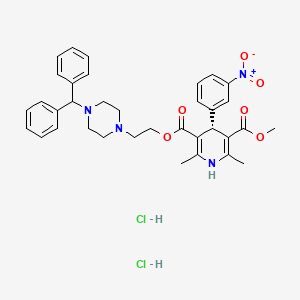
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
